1-acetyl-N-(1-methoxypropan-2-yl)azetidine-3-carboxamide
Description
1-Acetyl-N-(1-methoxypropan-2-yl)azetidine-3-carboxamide is a specialized organic compound featuring a four-membered azetidine ring substituted with an acetyl group at the 1-position and a carboxamide moiety at the 3-position. The N-(1-methoxypropan-2-yl) substituent introduces a methoxy-bearing branched alkyl chain, which may influence solubility, metabolic stability, and reactivity.
Properties
IUPAC Name |
1-acetyl-N-(1-methoxypropan-2-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-7(6-15-3)11-10(14)9-4-12(5-9)8(2)13/h7,9H,4-6H2,1-3H3,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFHOCHSXXJFDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1CN(C1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-(1-methoxypropan-2-yl)azetidine-3-carboxamide typically involves the reaction of azetidine derivatives with appropriate acylating agents. One common method involves the use of azetidine-3-carboxylic acid as a starting material, which is then reacted with acetic anhydride and 1-methoxypropan-2-amine under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-acetyl-N-(1-methoxypropan-2-yl)azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of substituted azetidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles such as amines and thiols
Major Products Formed
The major products formed from these reactions include oxidized azetidine derivatives, reduced azetidine derivatives, and various substituted azetidine compounds .
Scientific Research Applications
1-acetyl-N-(1-methoxypropan-2-yl)azetidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and coatings with specific properties.
Mechanism of Action
The mechanism of action of 1-acetyl-N-(1-methoxypropan-2-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
Structural Features :
- Core : Benzamide backbone with a 3-methyl substituent.
- Side Chain : N-(2-hydroxy-1,1-dimethylethyl) group.
- Key Functional Groups : Amide, tertiary alcohol, and aromatic methyl.
Comparison :
- Synthetic Utility : Both compounds utilize amide bonds, but the azetidine ring in the target compound introduces steric constraints absent in the benzamide analog.
- Applications : The hydroxy and methoxy groups in both compounds could enhance solubility, but the azetidine’s ring strain might favor bioactivity in targeted therapies.
2-Chloro-N-(2-Ethyl-6-Methylphenyl)-N-[(S)-1-Methoxypropan-2-yl]Acetamide (CAS 87392-12-9)
Structural Features :
- Core : Chloroacetamide.
- Substituents : Aryl (2-ethyl-6-methylphenyl) and chiral 1-methoxypropan-2-yl group.
Comparison :
- Reactivity : The chloroacetamide group is electrophilic, enabling nucleophilic substitution, whereas the acetylated azetidine in the target compound may exhibit greater stability.
- Regulatory Context : Both compounds contain methoxypropan-2-yl groups, which may necessitate compliance with GHS labeling and safety protocols .
Biological Activity
1-acetyl-N-(1-methoxypropan-2-yl)azetidine-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of an acetyl group and a methoxypropan-2-yl substituent contributes to its unique chemical properties, making it a candidate for various biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃N₃O₃ |
| Molecular Weight | 185.21 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results that suggest its potential as an antimicrobial agent.
Case Study: Antimicrobial Efficacy
In a study assessing its antimicrobial properties, the compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests that the compound could serve as a lead structure for developing new antimicrobial therapies.
Anticancer Activity
The anticancer potential of this compound has also been explored. Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.
The proposed mechanism involves the interaction of the compound with specific molecular targets within cancer cells, potentially leading to the modulation of pathways associated with cell growth and survival.
Table 2: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Observed Effects |
|---|---|---|
| Antimicrobial | S. aureus, E. coli | Inhibition of growth |
| Anticancer | Various cancer cell lines | Induction of apoptosis |
In Vitro Studies
In vitro studies have shown that this compound can effectively inhibit cell proliferation in several cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.
In Vivo Studies
While in vitro results are promising, in vivo studies are necessary to fully understand the therapeutic potential of this compound. Current research is focused on evaluating its efficacy in animal models of infection and cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
